REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]#N)[CH:5]=[CH:4][N:3]=1.[CH3:10][Mg]Br.[OH2:13].Cl>CCOCC>[CH3:1][C:2]1[CH:7]=[C:6]([C:8](=[O:13])[CH3:10])[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
29.7 mmol
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC(=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
yellow oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
The ether phase was again extracted with 30 ml
|
Type
|
TEMPERATURE
|
Details
|
of 1 N hydrochloric acid and the combined aqueous extracts were warmed on a steam bath for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The aqueous solution was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with (3×100 ml.) ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 2.1 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |